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Compound of Interest

Compound Name: 6(5H)-Phenanthridinone, 2-bromo-

Cat. No.: B131381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of 2-bromo-6(5H)-

phenanthridinone isomers. Due to the limited availability of published experimental data for all

positional isomers, this comparison includes experimental data for the parent compound,

6(5H)-phenanthridinone, as a reference and discusses the anticipated spectroscopic shifts for

the bromo-isomers based on fundamental principles. This guide serves as a valuable resource

for the identification and characterization of these compounds in research and drug

development.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 6(5H)-

phenanthridinone and its bromo-isomers. The data for the bromo-isomers are predictive and

based on the known effects of bromine substitution on aromatic systems.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Comp
ound

H-1 H-2 H-3 H-4 H-7 H-8 H-9 H-10 NH

6(5H)-

Phena

nthridi

none

8.3-8.5 7.5-7.7 7.3-7.5 7.7-7.9 7.5-7.7 7.3-7.5 7.6-7.8 8.1-8.3 ~11.5

1-

Bromo

-6(5H)

-

phena

nthridi

none

- d, ~7.6 t, ~7.4 d, ~7.8 d, ~7.6 t, ~7.4 t, ~7.7 d, ~8.2 ~11.5

2-

Bromo

-6(5H)

-

phena

nthridi

none

d, ~8.4 - d, ~7.6 d, ~7.8 d, ~7.6 t, ~7.4 t, ~7.7 d, ~8.2 ~11.5

3-

Bromo

-6(5H)

-

phena

nthridi

none

d, ~8.4 d, ~7.6 - d, ~7.8 d, ~7.6 t, ~7.4 t, ~7.7 d, ~8.2 ~11.5

4-

Bromo

-6(5H)

-

phena

nthridi

none

d, ~8.4 t, ~7.5 d, ~7.6 - d, ~7.6 t, ~7.4 t, ~7.7 d, ~8.2 ~11.5
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Note: Chemical shifts (δ) are in ppm relative to TMS. Predicted values are based on the

deshielding/shielding effects of the bromine substituent.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound C=O Quaternary C's
CH Carbons
(Aromatic)

6(5H)-

Phenanthridinone
~162 ~121, 122, 133, 138

~115, 121, 122, 124,

125, 128, 129, 132

Bromo-isomers ~161-163 ~120-140
~110-135 (with one C-

Br signal at ~115-125)

Note: Chemical shifts (δ) are in ppm relative to TMS. The exact positions of the signals for the

bromo-isomers will depend on the bromine position.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Compound IR (cm⁻¹) Mass Spectrometry (m/z)

6(5H)-Phenanthridinone
~3100-3000 (N-H), ~1660

(C=O), ~1600, 1480 (C=C)
195 (M⁺)[1]

Bromo-isomers (Predicted)

~3100-3000 (N-H), ~1660

(C=O), ~1600, 1480 (C=C),

~800-600 (C-Br)

273/275 (M⁺/M⁺+2)

Note: The mass spectra of bromo-isomers will exhibit a characteristic isotopic pattern for

bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), resulting in two molecular ion peaks with a 2 Da

difference.[2][3]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-

bromo-6(5H)-phenanthridinone isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Typical

parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans

and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak or

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-

add multiple scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of the empty ATR

crystal.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe for solid samples or after separation by gas or liquid chromatography.
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Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the

molecular ion and major fragment ions.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, acetonitrile).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-400 nm.

Data Processing: Blank correct the spectrum using the pure solvent.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and

identification of 2-bromo-6(5H)-phenanthridinone isomers.
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Workflow for Spectroscopic Comparison of 2-Bromo-6(5H)-phenanthridinone Isomers

Synthesis & Purification

Spectroscopic Analysis

Data Comparison & Interpretation

Isomer Identification

Synthesis of Isomers

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Compare Chemical Shifts &
Coupling Patterns

Compare Functional Group
& Fingerprint Regions

Compare Molecular Ion &
Fragmentation Patterns Compare Absorption Maxima

Structural Elucidation of
Isomers

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and identification of 2-

bromo-6(5H)-phenanthridinone isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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